molecular formula C8H5Cl3O B1346110 2',3',4'-Trichloroacetophenone CAS No. 13608-87-2

2',3',4'-Trichloroacetophenone

Cat. No. B1346110
CAS RN: 13608-87-2
M. Wt: 223.5 g/mol
InChI Key: BXJZZJYNVIDEKG-UHFFFAOYSA-N
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Description

2’,3’,4’-Trichloroacetophenone is a dark gold-colored solid . It has a linear formula of Cl3C6H2COCH3 and a molecular weight of 223.48 . This compound was used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD) dechlorination .


Synthesis Analysis

The synthesis of 2’,3’,4’-Trichloroacetophenone involves various parameters to optimize the conditions for the continuous acyl substitution reaction . It also participates in the microwave-induced N-alkylation of several azoles .


Molecular Structure Analysis

The molecular structure of 2’,3’,4’-Trichloroacetophenone can be represented by the InChI string 1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 . The canonical SMILES representation is CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl .


Chemical Reactions Analysis

2’,3’,4’-Trichloroacetophenone undergoes reduction to 2′,4′-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . It also participates in the microwave-induced N-alkylation of several azoles .


Physical And Chemical Properties Analysis

2’,3’,4’-Trichloroacetophenone is insoluble in water . It has a flash point data that is not available, but it is probably combustible .

Scientific Research Applications

Synthesis and Transformation

2',3',4'-Trichloroacetophenone derivatives have significant applications in synthetic chemistry. They are synthesized via decarboxylative trichlorination from arylpropiolic acids and trichloroisocyanuric acid (TCCA), demonstrating good functional group tolerance. These derivatives are readily transformed into esters, amides, and hydrazides, showcasing their versatility in organic synthesis (Jayaraman et al., 2018). Additionally, a continuous flow reaction system for the synthesis of 2,2,2-trichloroacetophenone derivatives has been developed, proving to be efficient and offering higher yields within shorter times than batch reaction systems (Ko et al., 2018).

Corrosion Inhibition

Triazole derivatives, including those related to 2',3',4'-trichloroacetophenone, have been synthesized and evaluated as new inhibitors for the corrosion of mild steel in acid media. These studies have shown that such compounds exhibit significant inhibition efficiencies, suggesting their potential use in protecting metals from corrosion. The adsorption behavior of these derivatives obeys the Langmuir adsorption isotherm, indicating a strong adherence to metal surfaces and providing a theoretical foundation for their application in corrosion protection (Li et al., 2007).

Safety And Hazards

2’,3’,4’-Trichloroacetophenone is harmful by ingestion, inhalation, and skin absorption . It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

properties

IUPAC Name

1-(2,3,4-trichlorophenyl)ethanone
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InChI

InChI=1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
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InChI Key

BXJZZJYNVIDEKG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
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Molecular Formula

C8H5Cl3O
Record name 2',3',4'-TRICHLOROACETOPHENONE
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DSSTOX Substance ID

DTXSID2022256
Record name 2',3',4'-Trichloroacetophenone
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Molecular Weight

223.5 g/mol
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Physical Description

2',3',4'-trichloroacetophenone is a dark gold-colored solid. (NTP, 1992), Dark gold-colored solid; [CAMEO] Melting point = 60-64 deg C; Insoluble in water; [MSDSonline]
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Record name 2',3',4'-Trichloroacetophenone
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Product Name

2',3',4'-Trichloroacetophenone

CAS RN

13608-87-2
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Record name 1-(2,3,4-Trichlorophenyl)ethanone
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Record name 2,3,4-Trichloroacetophenone
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Record name 2',3',4'-Trichloroacetophenone
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Record name 2',3',4'-trichloroacetophenone
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Record name 2,3,4-TRICHLOROACETOPHENONE
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Melting Point

138 to 147 °F (NTP, 1992)
Record name 2',3',4'-TRICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
J Havel, W Reineke - Applied and environmental microbiology, 1993 - Am Soc Microbiol
A defined mixed culture, consisting of an Arthrobacter sp. and a Micrococcus sp. and able to grow with 4-chloroacetophenone as a sole source of carbon and energy, was isolated. 4-…
Number of citations: 42 journals.asm.org
YB Ahn, MM Häggblom… - … Toxicology and Chemistry …, 2005 - Wiley Online Library
Halogenated coamendments enhanced dechlorination of 31 μM of spiked 1,2,3,4‐tetrachlorodibenzo‐p‐dioxin (TeCDD) and 49 μM of spiked 1,2,3,4‐tetrachlorodibenzofuran (TeCDF) …
Number of citations: 54 setac.onlinelibrary.wiley.com
R Sundararajan, R Arulkumaran, S Vijayakumar… - International Letters of …, 2014 - infona.pl
Some 2′,3′,4′-trichlorophenyl chalcones [(E)-1-(2,3,4-trichlorophenyl)-3-(substituted phenyl)-2-propen-1-ones] have been synthesised using sulfated Titania catalyzed solvent-free …
Number of citations: 12 www.infona.pl
R Sundararajan, R Arulkumaran, S Vijayakumar… - QScience …, 2014 - qscience.com
Background: This study aimed to synthesize some 2′, 3′, 4′-trichlorophenyl chalcones [(E)-1-(2, 3, 4-trichlorophenyl)-3-(substituted phenyl)-2-propen-1-ones] using solvent-free …
Number of citations: 1 www.qscience.com
YB Ahn, MM Häggblom… - FEMS microbiology …, 2007 - academic.oup.com
A suite of experiments were conducted to ascertain whether dehalogenation of a model dioxin compound could be stimulated in marine sediments by supplementation with …
Number of citations: 44 academic.oup.com
MP Anil, P Naik, BL Vishma, J Prasad - Chemistry, 2014 - researchgate.net
A series of novel arylfuranpropenones (chalcones)(4a-p), are synthesized by treating different arylfurfurals (2) with 2, 3, 4-trichloroacetophenone (3) in the presence of aqueous alkali …
Number of citations: 0 www.researchgate.net
S Sidique, R Ardecky, Y Su, S Narisawa… - Bioorganic & medicinal …, 2009 - Elsevier
Tissue-nonspecific alkaline phosphatase (TNAP) plays a central role in regulating extracellular matrix calcification during bone formation and growth. High-throughput screening (HTS) …
Number of citations: 101 www.sciencedirect.com
YB Ahn, F Liu, DE Fennell… - FEMS microbiology …, 2008 - academic.oup.com
Dechlorination of spiked 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TeCDD) was investigated in sediment microcosms from three polychlorinated dibenzo-p-dioxin and dibenzofuran (…
Number of citations: 54 academic.oup.com
HK Fun, CS Yeap, DJ Prasad, SP Nayak… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title chalcone derivative, C15H8Cl4O, the C=C double bond exists in an E configuration and the dihedral angle between the two benzene rings is 48.13 (11). In the crystal, …
Number of citations: 4 scripts.iucr.org

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